molecular formula C11H11F3O B14840965 1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene

1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B14840965
M. Wt: 216.20 g/mol
InChI Key: CBMHEFDNONPJKR-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)phenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols replace the cyclopropoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Amino or thio-substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1-Cyclopropoxy-2-(trifluoromethyl)benzene

Comparison: 1-Cyclopropoxy-2-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a cyclopropoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-cyclopropyloxy-2-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-7-6-8(11(12,13)14)2-5-10(7)15-9-3-4-9/h2,5-6,9H,3-4H2,1H3

InChI Key

CBMHEFDNONPJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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